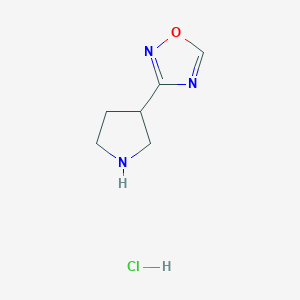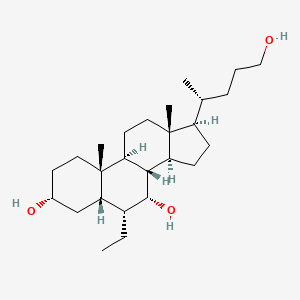
6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol
Descripción general
Descripción
6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol (6E5BC) is a compound found in the human body that was first discovered in the 1950s. It is a steroid-like molecule that is derived from cholesterol and is found in all mammalian organs, including the brain, heart, liver, and kidneys. In addition to its presence in the body, 6E5BC has been used in a variety of scientific research applications, including studies of metabolism, cell signaling, and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on compounds related to 6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol often focuses on their synthesis and structural characterization. For example, Cohen et al. (1975) described the synthesis of 5beta-cholestane-3alpha, 7alpha, 25-triol from chenodeoxycholic acid, emphasizing the significance of this triol as a possible intermediate in bile acid formation from cholesterol (Cohen et al., 1975). Dayal et al. (1978) developed a method for preparing 5beta-cholestane-3alpha,7alpha,24-triol, highlighting its utility for biological studies of chenodeoxycholic acid biosynthesis (Dayal et al., 1978).
Bile Acid Metabolism
Studies have explored the role of similar compounds in bile acid metabolism. Summerfield et al. (1976) identified four bile acids not previously described in human urine and plasma, providing insights into additional pathways for bile acid metabolism (Summerfield et al., 1976). Shefer et al. (1978) examined stereospecific side-chain hydroxylations of 5beta-cholestane-3alpha, 7alpha-diol in human liver, contributing to the understanding of chenodeoxycholic acid biosynthesis (Shefer et al., 1978).
Chemical and Biological Transformations
Various chemical and biological transformations of related compounds have been studied. Kuramoto et al. (1978) synthesized 5beta-[G-3H]Cholestane-3alpha, 7alpha, 24xi, 25-tetrol and investigated its metabolism in the rabbit liver, shedding light on the metabolic pathways of these compounds (Kuramoto et al., 1978). Al-Aboudi et al. (2009) investigated the biotransformation of methyl cholate by Aspergillus niger, leading to the isolation of new derivatives, thereby expanding the understanding of microbial transformations of bile acids (Al-Aboudi et al., 2009).
Blood-Brain Barrier Permeation
Research has also examined the potential of related compounds in modifying blood-brain barrier permeability. Mikov et al. (2004) studied the effect of 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate on the central nervous system, suggesting its role as a modifier of BBB permeability (Mikov et al., 2004).
Propiedades
IUPAC Name |
(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46O3/c1-5-18-22-15-17(28)10-12-26(22,4)21-11-13-25(3)19(16(2)7-6-14-27)8-9-20(25)23(21)24(18)29/h16-24,27-29H,5-15H2,1-4H3/t16-,17-,18-,19-,20+,21+,22+,23+,24-,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBAHTQWQZRMFH-JDCMAIOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCCO)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCCO)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6alpha-Ethyl-5beta-cholane-3alpha,7alpha,24-triol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



iodonium p-toluenesulfonate](/img/structure/B1436104.png)

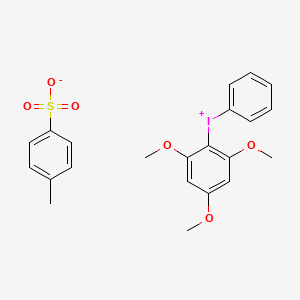
![N-[(RS)-2-Carbamoyl-2-hydroxy-ethyl]-Val-Leu-anilide](/img/structure/B1436111.png)
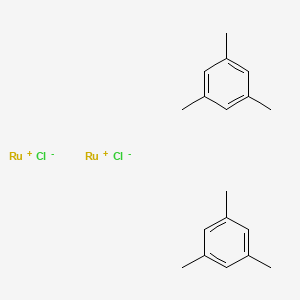



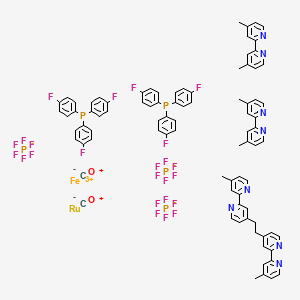

![3,4-dimethoxy-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl]benzamide](/img/structure/B1436121.png)

